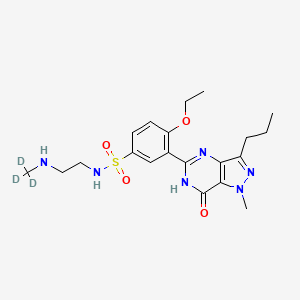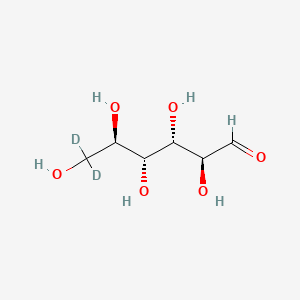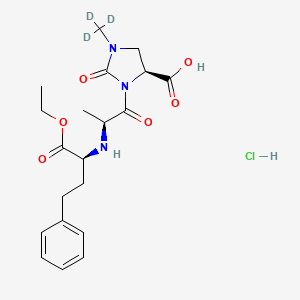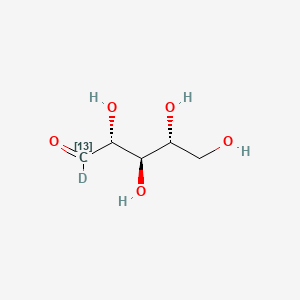
D-Ribose-13C,d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-13C,d: is a stable isotope-labeled compound of D-ribose, a naturally occurring pentose sugar. The “13C” denotes the presence of carbon-13, a stable isotope of carbon, which is used for tracing and studying metabolic pathways. D-Ribose is a crucial component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), playing a vital role in cellular energy production and genetic material synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Ribose-13C,d involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. One common method involves the fermentation of glucose-13C using specific strains of bacteria that can convert glucose to ribose. The reaction conditions typically include controlled temperature, pH, and nutrient supply to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. The use of genetically engineered microorganisms that can efficiently convert glucose-13C to ribose-13C is a common approach. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and drying, to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribose-13C,d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid-13C.
Reduction: It can be reduced to form ribitol-13C.
Substitution: this compound can participate in substitution reactions to form derivatives such as ribose-5-phosphate-13C.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymatic reactions using ribokinase can convert this compound to ribose-5-phosphate-13C under mild conditions.
Major Products:
- Ribonic acid-13C
- Ribitol-13C
- Ribose-5-phosphate-13C
Applications De Recherche Scientifique
D-Ribose-13C,d has a wide range of scientific research applications:
- Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
- Biology: Helps in studying the biosynthesis of nucleotides and nucleic acids.
- Medicine: Investigated for its potential therapeutic effects in conditions like chronic fatigue syndrome and heart disease.
- Industry: Used in the production of labeled compounds for research and development purposes .
Mécanisme D'action
D-Ribose-13C,d exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. The incorporation of carbon-13 allows researchers to trace the metabolic fate of ribose in cells. This compound is phosphorylated to ribose-5-phosphate-13C, which then enters various biosynthetic pathways, contributing to the synthesis of ATP, RNA, and DNA .
Comparaison Avec Des Composés Similaires
- D-Ribose-1,2-13C2
- D-Ribose-2,3,4,5-13C4
- D-Ribose-13C
Comparison: D-Ribose-13C,d is unique due to its specific labeling pattern, which allows for detailed tracing of metabolic pathways. Compared to other labeled ribose compounds, this compound provides distinct advantages in studying specific metabolic processes and enzyme activities. Its high isotopic purity and stability make it a valuable tool in research .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxy(113C)pentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1D |
Clé InChI |
PYMYPHUHKUWMLA-AJCDREGZSA-N |
SMILES isomérique |
[2H][13C](=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



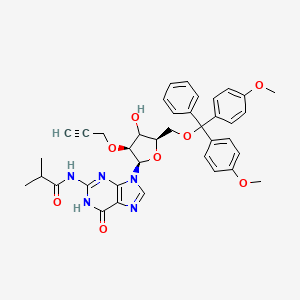

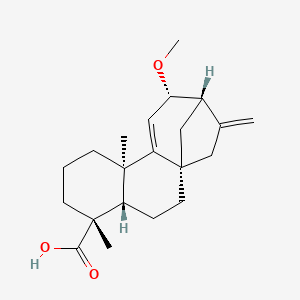
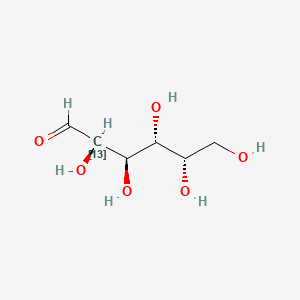



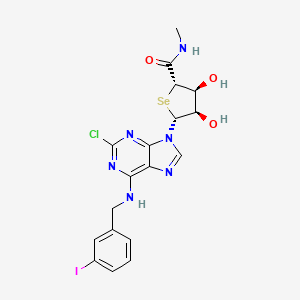
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
